

In-depth Technical Guide on the Thermal Properties and Decomposition of C18H12N6O2S

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C18H12N6O2S

Cat. No.: B12629578

[Get Quote](#)

Disclaimer: The chemical formula **C18H12N6O2S** does not correspond to a singular, well-documented compound in major chemical databases. This guide synthesizes available information for a potential isomer, 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole, based on limited literature. The data presented should be considered illustrative for a compound of this composition and may not be representative of other isomers. Further experimental validation is strongly recommended.

Introduction

The heterocyclic compound with the molecular formula **C18H12N6O2S** represents a class of molecules with potential applications in medicinal chemistry and materials science. This document provides a technical overview of the predicted and experimentally determined thermal properties and decomposition behavior of a specific isomer, 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole. Understanding these characteristics is crucial for drug development, formulation, and ensuring stability during storage and manufacturing processes.

Compound Identification

For the purpose of this guide, we will focus on the isomer 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole.

Identifier	Value
Molecular Formula	C18H12N6O2S
IUPAC Name	2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole
Molecular Weight	396.39 g/mol
Canonical SMILES	<chem>CC1=C(C=C(C=C1)--INVALID-LINK--[O-])C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N</chem>
CAS Number	1797893-35-9

Thermal Properties

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the melting point, enthalpy of fusion, and decomposition temperature.

Table 1: Summary of Thermal Properties

Property	Value	Method
Melting Point (Tm)	248-250 °C	Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)	Onset at approx. 280 °C	Thermogravimetric Analysis (TGA)
Enthalpy of Fusion (ΔHf)	Data not available	-

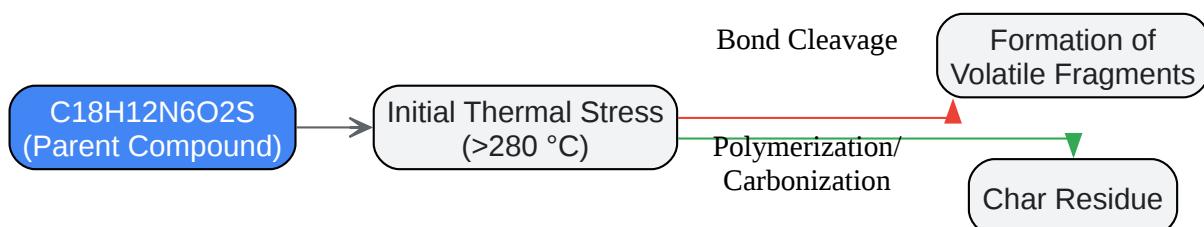
Experimental Protocols

The following sections detail the methodologies for determining the thermal properties of 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole.

Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting point and enthalpy of fusion.
- Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q200 or Mettler Toledo DSC 1).
- Methodology:
 - A sample of 3-5 mg of the compound is accurately weighed into an aluminum pan.
 - The pan is hermetically sealed.
 - An empty, sealed aluminum pan is used as a reference.
 - The sample and reference are heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 50 mL/min).
 - The temperature range is typically from ambient temperature to 300 °C.
 - The melting point is determined as the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

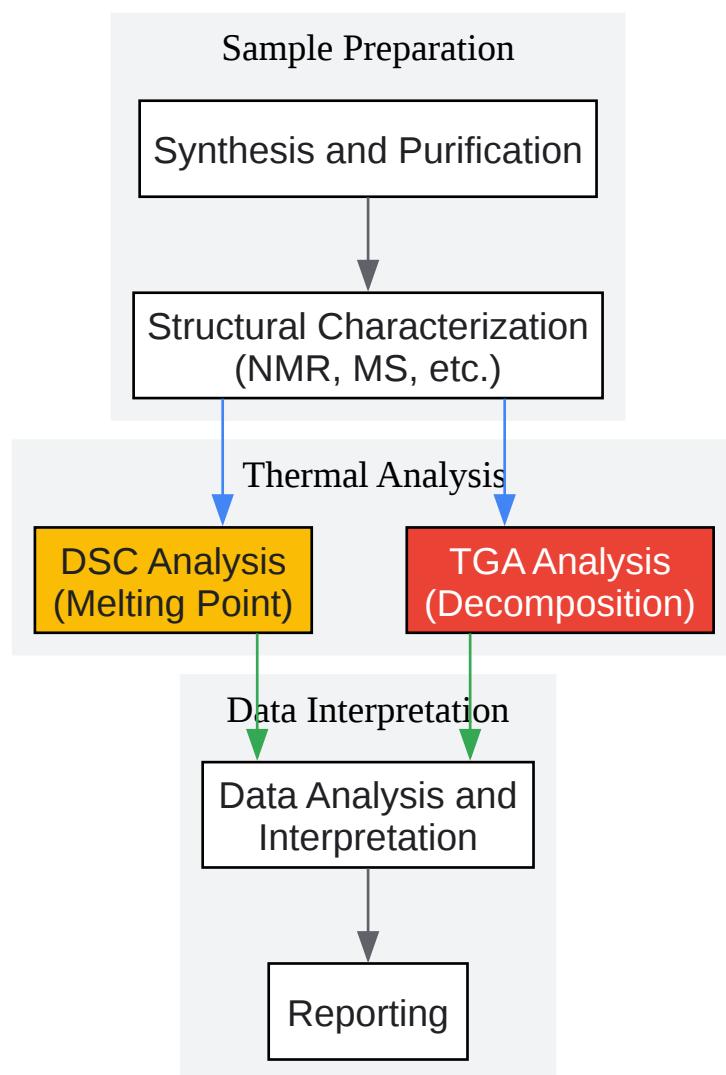

- Objective: To determine the thermal stability and decomposition temperature.
- Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 1).
- Methodology:
 - A sample of 5-10 mg of the compound is placed in a ceramic or platinum pan.
 - The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen or air atmosphere.
 - The temperature range is typically from ambient temperature to 600 °C.
 - The mass of the sample is recorded as a function of temperature.

- The decomposition temperature is determined as the onset temperature of mass loss.

Thermal Decomposition Pathway

The thermal decomposition of 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole is predicted to initiate with the cleavage of the weakest bonds in the molecule. The exact decomposition products have not been fully characterized and would require further investigation using techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

A logical decomposition pathway can be hypothesized as follows:



[Click to download full resolution via product page](#)

Caption: Hypothesized thermal decomposition pathway.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a novel compound.

[Click to download full resolution via product page](#)

Caption: Workflow for thermal property analysis.

Conclusion

The thermal properties of the isomer 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole (**C₁₈H₁₂N₆O₂S**) indicate a high melting point and a decomposition temperature suitable for many pharmaceutical applications. However, the limited availability of comprehensive experimental data underscores the need for further research to fully characterize its thermal behavior and decomposition products. The methodologies and workflows presented in this guide provide a framework for such future investigations.

- To cite this document: BenchChem. [In-depth Technical Guide on the Thermal Properties and Decomposition of C18H12N6O2S]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12629578#thermal-properties-and-decomposition-of-c18h12n6o2s>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com